molecular formula C22H18N4O B15038019 3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038019
M. Wt: 354.4 g/mol
InChI Key: ZAOIQCXPETWMEH-HZHRSRAPSA-N
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Description

This compound is a pyrazole carbohydrazide derivative featuring a naphthalen-1-yl group at position 3 of the pyrazole ring and a (1E)-1-phenylethylidene hydrazide moiety. The naphthalene group enhances aromatic stacking interactions, while the phenylethylidene substituent contributes to structural rigidity and lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O/c1-15(16-8-3-2-4-9-16)23-26-22(27)21-14-20(24-25-21)19-13-7-11-17-10-5-6-12-18(17)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

ZAOIQCXPETWMEH-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene derivatives with hydrazides and aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of a naphthalene derivative with a hydrazide in the presence of a base, followed by the addition of an aldehyde or ketone to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound "3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide":

Basic Information

  • Chemical Name: this compound .
  • CAS Number: The CAS number 1359880-05-9 is associated with a similar compound, (E)-3-(Naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide .
  • Molecular Formula: While not explicitly stated for "this compound" in the provided search results, the molecular formula C24H20N4O is associated with several related compounds featuring pyrazole-5-carbohydrazide structures .
  • Synonyms: this compound .

Potential Applications and Research Areas

While the search results do not offer specific applications or case studies for "this compound", they do point to research areas involving related compounds that could suggest potential applications:

  • Neuroprotection: Research on kynurenine metabolites, particularly kynurenic acid (KYNA), has shown neuroprotective effects through modulation of NMDA receptors. KYNA acts as an antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling, which is implicated in neurodegenerative diseases . Given the pyrazole-5-carbohydrazide structure, "this compound" might have potential for similar applications, although this would require specific investigation .
  • Antimicrobial Effects: Studies have explored the inactivation of bacteria like E. coli and L. monocytogenes using LEDs under different pH conditions, suggesting potential applications in food preservation . The compound might be investigated for similar properties, though this is speculative based on the provided results.
  • Building Blocks for Synthesis: The compound could be a building block in creating more complex molecules with desired biological activities. The presence of naphthalene and pyrazole rings offers opportunities for chemical modifications and the creation of diverse chemical libraries .

Safety Information

  • Hazard Statements: The search results include hazard statements such as "Call a poison center/doctor if you feel unwell" and "Get medical advice/attention if you feel unwell" . These suggest potential toxicity, and appropriate safety measures should be taken when handling the compound .

Where to find the compound

  • Bidepharm: This company offers the compound (E)-3-(Naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide with CAS number 1359880-05-9 .
  • Sigma-Aldrich: This company offers a variety of related compounds .

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on Pyrazole (Position 3) Hydrazide Moiety Molecular Weight (g/mol) Key Features
Target Compound Naphthalen-1-yl (1E)-1-Phenylethylidene 366.42* High lipophilicity, aromatic stacking
N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl 2-Hydroxy-1-naphthylmethylene 413.45 Hydroxyl group enhances polarity
3-(3-Ethoxyphenyl)-N′-[(1E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-Ethoxyphenyl 1-Naphthylethylidene 408.47 Ethoxy group improves solubility
N′-[(E)-1-(2-Naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 2-Naphthylethylidene 399.41 Nitro group increases electron-withdrawing
N′-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-[(4-Methylbenzyl)oxy]phenyl 2-Hydroxynaphthylmethylidene 542.58 Bulky substituent, potential for H-bonding
3-(4-Methylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl Phenylethylidene 318.38 Simpler structure, lower molecular weight

*Calculated based on .

Pharmacological Activities

  • Cytotoxicity : Pyrazole carbohydrazides with electron-withdrawing groups (e.g., nitro in ) show enhanced anticancer activity. For example, a related compound (Compound 26 in ) exhibited potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 µM) via apoptosis induction .
  • Sensor Applications : Compounds with hydroxyl or methoxy groups (e.g., ) are used in picric acid detection due to strong intermolecular interactions .

Physicochemical Properties

  • Thermal Stability : Naphthalene-containing derivatives generally exhibit higher melting points (e.g., 220–221°C in ) due to increased aromatic interactions .

Computational and Experimental Insights

  • Molecular Docking : Studies on analogs () reveal that naphthalene and phenyl groups engage in π-π stacking with hydrophobic pockets of target proteins .
  • Crystallography : Tools like SHELXL () and WinGX () are critical for resolving the anisotropic displacement parameters of such complex structures .

Biological Activity

3-(Naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety has been recognized for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4OC_{22}H_{18}N_{4}O, with a molecular weight of approximately 358.4 g/mol. The compound features a naphthalene ring and a phenylethylidene group, which contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In one study, pyrazole derivatives exhibited significant cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values as low as 5.35 µM and 8.74 µM, respectively .

CompoundIC50 (HepG2)IC50 (A549)
Pyrazole Derivative A5.35 µM8.74 µM
Cisplatin (Control)3.78 µM6.39 µM

Antioxidant Activity

Compounds containing the pyrazole structure have also been evaluated for their antioxidant properties. A study demonstrated that certain pyrazole derivatives could effectively scavenge free radicals in vitro using DPPH and superoxide radical scavenging assays . The antioxidant activity was compared with standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)Superoxide Scavenging (%)
Pyrazole Derivative B85%78%
Ascorbic Acid (Control)90%80%

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. For example, specific derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, indicating their potential as therapeutic agents in treating infections .

Study on Anticancer Properties

In a comparative study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against HepG2 and A549 cell lines. The study found that the introduction of specific substituents on the pyrazole ring significantly influenced the cytotoxicity profile of these compounds, highlighting structure-activity relationships.

Study on Antioxidant Effects

Another investigation focused on the synthesis of naphthalene-containing pyrazoles and their antioxidant capabilities. The results indicated that these compounds could enhance catalase activity and reduce malondialdehyde levels in treated rats, suggesting their utility in oxidative stress-related conditions .

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